molecular formula C7H8N4 B2733252 Aminomethylbenzotriazole CAS No. 1555803-74-1

Aminomethylbenzotriazole

Cat. No.: B2733252
CAS No.: 1555803-74-1
M. Wt: 148.169
InChI Key: ZIFJZWXEACSTMH-UHFFFAOYSA-N
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Description

Aminomethylbenzotriazole is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their versatile applications in various fields, including organic synthesis, corrosion inhibition, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminomethylbenzotriazole can be synthesized through several methods. One common approach involves the reaction of benzotriazole with formaldehyde and ammonia. This reaction typically occurs under mild conditions and yields this compound as the primary product. Another method involves the use of chloromethylbenzotriazole, which reacts with ammonia to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using readily available starting materials. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Aminomethylbenzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: This compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with thiols can yield thiolated benzotriazole derivatives, while oxidation reactions can produce oxidized benzotriazole compounds .

Scientific Research Applications

Aminomethylbenzotriazole has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: this compound derivatives have shown potential as antimicrobial and anticancer agents.

    Corrosion Inhibition: The compound is used in formulations to prevent the corrosion of metals in various industrial applications.

    Material Science: This compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of aminomethylbenzotriazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor. The exact molecular pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable coordination complexes .

Comparison with Similar Compounds

Aminomethylbenzotriazole can be compared with other benzotriazole derivatives, such as:

Properties

IUPAC Name

2H-benzotriazol-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFJZWXEACSTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555803-74-1
Record name (1H-1,2,3-benzotriazol-4-ylmethyl)amine
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